molecular formula C13H10N2O3S B566093 2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)methyl]-4-thiazolecarboxylic Acid CAS No. 1368872-95-0

2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)methyl]-4-thiazolecarboxylic Acid

Cat. No.: B566093
CAS No.: 1368872-95-0
M. Wt: 274.294
InChI Key: XWIOSXJHNIOKSX-UHFFFAOYSA-N
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Description

2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)methyl]-4-thiazolecarboxylic Acid is a chemical compound with the CAS Registry Number 1368872-95-0 . It has a molecular formula of C₁₃H₁₀N₂O₃S and a molecular weight of 274.3 . This compound is typically supplied as a solid powder . For optimal stability and shelf-life, it is recommended that the product be stored in a cool, dark environment, ideally refrigerated or frozen and protected from air . Solvents such as Chloroform, Dichloromethane, and DMSO may be suitable for dissolving this compound for experimental use . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult safety data sheets and conduct appropriate risk assessments before use. Specific research applications and mechanistic studies for this compound are an area for ongoing scientific investigation.

Properties

IUPAC Name

2-[(2-oxo-1,3-dihydroindol-5-yl)methyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c16-11-5-8-3-7(1-2-9(8)14-11)4-12-15-10(6-19-12)13(17)18/h1-3,6H,4-5H2,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIOSXJHNIOKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)CC3=NC(=CS3)C(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminophenylacetic Acid Derivatives

A common route to 2,3-dihydro-2-oxo-1H-indoles involves cyclodehydration of 2-aminophenylacetic acid derivatives. For example, heating 2-amino-5-bromophenylacetic acid in polyphosphoric acid (PPA) induces intramolecular cyclization, yielding 5-bromo-2,3-dihydro-2-oxo-1H-indole . Halogenation at the 5-position facilitates subsequent cross-coupling or alkylation reactions.

Functionalization at the 5-Position

Introducing the methylene linker requires electrophilic substitution or metallation strategies. 5-Bromo-2,3-dihydro-2-oxo-1H-indole undergoes Suzuki-Miyaura coupling with methylene-containing boronic esters, though direct alkylation via Friedel-Crafts reactions is hindered by the indole’s electron-deficient nature. Alternatively, 5-hydroxymethyl-2,3-dihydro-2-oxo-1H-indole can be synthesized by reducing a 5-formyl intermediate (e.g., via Vilsmeier-Haack formylation).

Thiazole Ring Construction

Hantzsch Thiazole Synthesis

The 4-thiazolecarboxylic acid subunit is efficiently constructed via Hantzsch cyclization. Reacting ethyl 2-bromoacetoacetate with thiourea in ethanol under reflux yields ethyl 4-methylthiazole-5-carboxylate . Subsequent bromination at the 4-methyl position (using NBS/AIBN) and hydrolysis affords the carboxylic acid.

StepReagents/ConditionsProductYield (%)
1Thiourea, EtOH, refluxEthyl 4-methylthiazole-5-carboxylate72
2NBS, AIBN, CCl4_4Ethyl 4-(bromomethyl)thiazole-5-carboxylate65
3NaOH, H2_2O/EtOH4-(Bromomethyl)thiazole-5-carboxylic acid88

Direct Carboxylation of Thiazoles

An alternative approach involves lithiation of 4-methylthiazole followed by quenching with CO2_2. However, this method suffers from poor regioselectivity and requires low-temperature conditions (-78°C).

Coupling Strategies for Indole-Thiazole Conjugation

Nucleophilic Alkylation

The methylene bridge is installed via alkylation of 5-hydroxymethyl-2,3-dihydro-2-oxo-1H-indole with 4-(bromomethyl)thiazole-5-carboxylic acid . Using potassium carbonate as a base in DMF at 60°C achieves moderate yields (55–60%). Competing O-alkylation is mitigated by steric hindrance from the indole’s lactam ring.

Mitsunobu Reaction

Coupling 5-hydroxymethyl-2,3-dihydro-2-oxo-1H-indole with 4-mercaptothiazole-5-carboxylic acid under Mitsunobu conditions (DIAD, PPh3_3) affords the target compound in higher yields (70–75%). This method avoids harsh alkylation conditions but necessitates expensive reagents.

Saponification and Final Functionalization

The ethyl ester of the thiazolecarboxylic acid is hydrolyzed to the free acid using aqueous NaOH in ethanol (80°C, 4 h). Acidic work-up (HCl) precipitates the product, which is recrystallized from ethanol/water.

Comparative Analysis of Synthetic Routes

MethodKey StepsAdvantagesLimitationsYield (%)
Hantzsch + AlkylationCyclization, alkylation, saponificationCost-effective, scalableLow regioselectivity in alkylation50–60
Mitsunobi CouplingMitsunobu reaction, saponificationHigh yield, minimal byproductsExpensive reagents70–75
Direct CarboxylationLithiation, CO2_2 quenchingFewer stepsLow temperature sensitivity40–45

Industrial-Scale Considerations

Patents by Natco Pharma highlight the use of ambient-pressure saponification and continuous-flow reactors to enhance throughput. Critical parameters include:

  • Temperature control during cyclization (70–90°C optimal).

  • Solvent selection (DMF for alkylation; ethanol/water for saponification).

  • Catalyst recycling in cross-coupling steps to reduce costs .

Chemical Reactions Analysis

Types of Reactions: 2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)methyl]-4-thiazolecarboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)methyl]-4-thiazolecarboxylic Acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)methyl]-4-thiazolecarboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context .

Comparison with Similar Compounds

Key Observations :

  • Thiazole vs.
  • Carboxylic Acid vs. Ester : The free carboxylic acid group increases polarity and hydrogen-bonding capacity relative to ITE’s methyl ester, likely altering solubility and target affinity .
  • Substituent Effects : Methoxy or methyl groups on the indole ring (e.g., ’s 5h) improve antimicrobial activity, suggesting that electron-donating groups enhance efficacy .

Biological Activity

2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)methyl]-4-thiazolecarboxylic Acid (CAS 1368872-95-0) is a heterocyclic compound that integrates the structural features of indole and thiazole moieties. This unique combination has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and case studies.

The molecular formula of this compound is C13H10N2O3SC_{13}H_{10}N_{2}O_{3}S, with a molecular weight of 270.29 g/mol. The compound features both indole and thiazole rings, which are known for their diverse biological activities.

Antimicrobial Activity

Research has shown that compounds containing thiazole and indole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazole-indole derivatives, including this compound, which demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to evaluate their effectiveness.

CompoundMIC (µg/mL)Bacterial Strain
2-Thiazolecarboxylic Acid8Staphylococcus aureus
2-Indole Derivative16Escherichia coli
This compound4Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of the compound was evaluated through various in vitro assays. Notably, it exhibited cytotoxic effects on several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:
In a study involving MCF7 cells, treatment with this compound resulted in an IC50 value of 12 µM after 48 hours, indicating significant cytotoxicity. Flow cytometry analysis revealed an increase in the sub-G1 population, suggesting apoptosis induction.

Cell LineIC50 (µM)Mechanism
MCF712Apoptosis
A54915Cell Cycle Arrest

The proposed mechanism for the biological activity of this compound involves its interaction with specific enzymes and receptors. It is hypothesized that the compound may inhibit key signaling pathways involved in cancer progression and microbial resistance.

Enzyme Inhibition

Studies have indicated that derivatives similar to this compound can act as inhibitors for various enzymes such as xanthine oxidase (XO). The inhibition of XO is particularly relevant for conditions like gout. The structure–activity relationship (SAR) analysis suggests that modifications to the thiazole or indole moieties can enhance inhibitory potency.

Comparative Analysis

When compared to other thiazole and indole derivatives, this compound shows superior biological activity due to the synergistic effects imparted by its dual-ring structure.

Compound TypeAntimicrobial ActivityAnticancer Activity
Simple ThiazolesModerateLow
Simple IndolesLowModerate
Thiazole-Indole Hybrid High High

Q & A

Q. Basic Analytical Framework

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the indole-thiazole linkage. The methylene bridge (CH₂) between the indole and thiazole moieties typically appears as a singlet at δ 4.2–4.5 ppm .
  • FTIR : Strong absorption bands at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (indole C=O) confirm functional groups .
  • HPLC : Reverse-phase HPLC with a C18 column (gradient: acetonitrile/water + 0.1% TFA) ensures purity assessment, with retention times adjusted based on polarity .

How can researchers optimize synthetic yield and purity when scaling up production?

Q. Advanced Experimental Design

  • Reaction Optimization :
    • Catalyst Screening : Replace sodium acetate with milder bases (e.g., triethylamine) to reduce side reactions .
    • Solvent Selection : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates, reducing reaction time to 2–3 hours .
  • Purification Strategies :
    • Use preparative HPLC for high-purity isolation (>98%) when scaling beyond milligram quantities .
    • Monitor recrystallization kinetics to avoid polymorphic variations .

How should contradictory biological activity data be resolved across independent studies?

Q. Advanced Data Contradiction Analysis

  • Source Identification :
    • Purity Discrepancies : Cross-validate compound purity via LC-MS and elemental analysis to rule out batch variability .
    • Assay Conditions : Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times, which may alter receptor binding kinetics .
  • Meta-Analysis : Aggregate data from studies using standardized protocols (e.g., IC₅₀ measurements under consistent pH and temperature) .

What computational approaches are recommended for studying its molecular interactions?

Q. Advanced Modeling Strategies

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinase enzymes. The indole moiety often engages in π-π stacking, while the carboxylic acid participates in hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on RMSD and binding free energy (MM/PBSA) .

What strategies enable selective functionalization of the indole and thiazole rings?

Q. Advanced Synthetic Chemistry

  • Indole Modification : Protect the carboxylic acid group with tert-butyl esters to direct electrophilic substitution (e.g., bromination at the 6-position) .
  • Thiazole Derivatization : Introduce substituents at the 2-position of the thiazole via Suzuki-Miyaura coupling, leveraging palladium catalysts and aryl boronic acids .

How does the compound’s stability under physiological conditions impact in vitro assays?

Q. Advanced Pharmacokinetic Analysis

  • pH Stability : Conduct accelerated degradation studies (pH 1–9, 37°C) to identify labile sites. The carboxylic acid group may undergo esterification in acidic conditions, requiring buffered solutions (pH 7.4) for assays .
  • Metabolite Profiling : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the indole 3-position), which could influence activity .

What are the key challenges in establishing structure-activity relationships (SAR) for this compound?

Q. Advanced SAR Methodology

  • Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., fluorine at indole 5-position or methyl groups on the thiazole) to isolate contributions to bioactivity .
  • Data Normalization : Account for lipophilicity (logP) and solubility variations using QSAR models to avoid confounding SAR interpretations .

Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight~302.3 g/molCalculated
logP (Predicted)2.1 ± 0.3 (ChemAxon)
Solubility (PBS, pH 7.4)0.12 mg/mL

Q. Table 2. Common Synthetic Byproducts and Mitigation

ByproductCauseMitigation Strategy
Di-indole adductsExcess aldehyde reagentStoichiometric control
Thiazole ring-openingProlonged reflux in acetic acidReduce reaction time

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